3-Chloro-2-piperidin-1-yl-phenylamine
Overview
Description
3-Chloro-2-piperidin-1-yl-phenylamine: is an organic compound that features a piperidine ring substituted with a chloro group and an amine group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-piperidin-1-yl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and piperidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Procedure: 3-chloroaniline is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-piperidin-1-yl-phenylamine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-piperidin-1-yl-phenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-piperidin-1-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
2-Piperidin-1-yl-phenylamine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-Chloro-2-morpholin-4-yl-phenylamine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness: 3-Chloro-2-piperidin-1-yl-phenylamine is unique due to the presence of both a chloro group and a piperidine ring, which confer specific reactivity and potential biological activity.
Properties
IUPAC Name |
3-chloro-2-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQIYIXTYLFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359221 | |
Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58785-06-1 | |
Record name | 3-Chloro-2-(1-piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58785-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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